VD2173

Matriptase inhibition Serine protease selectivity Oncology target engagement

VD2173 (CAS 2574389-19-6) is a side-chain cyclized macrocyclic peptide inhibitor of hepatocyte growth factor (HGF)-activating serine proteases, specifically matriptase and hepsin. This compound was rationally designed as a lead candidate to block proteolytic activation of pro-HGF, the rate-limiting step in HGF/MET signaling.

Molecular Formula C31H45N9O6S
Molecular Weight 671.8 g/mol
Cat. No. B15574033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVD2173
Molecular FormulaC31H45N9O6S
Molecular Weight671.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H45N9O6S/c1-17(2)15-22-28(45)38-21(10-6-7-13-34-25(42)16-23(29(46)39-22)36-18(3)41)27(44)37-20(11-8-14-35-31(32)33)26(43)30-40-19-9-4-5-12-24(19)47-30/h4-5,9,12,17,20-23H,6-8,10-11,13-16H2,1-3H3,(H,34,42)(H,36,41)(H,37,44)(H,38,45)(H,39,46)(H4,32,33,35)/t20-,21-,22-,23-/m0/s1
InChIKeyIWSNQHXPYYMOLJ-MLCQCVOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VD2173: A Side-Chain Cyclized Macrocyclic Peptide Inhibitor of Matriptase and Hepsin for Lung Cancer Research


VD2173 (CAS 2574389-19-6) is a side-chain cyclized macrocyclic peptide inhibitor of hepatocyte growth factor (HGF)-activating serine proteases, specifically matriptase and hepsin [1]. This compound was rationally designed as a lead candidate to block proteolytic activation of pro-HGF, the rate-limiting step in HGF/MET signaling [2]. VD2173 demonstrates potent dual inhibition of matriptase and hepsin, with significantly improved pharmacokinetic properties relative to its acyclic analog ZFH7116, including a substantially extended plasma half-life and area under the curve (AUC) in murine models [3]. The compound has been extensively characterized in parallel with ZFH7116 across a comprehensive panel of in vitro enzymatic assays, metabolic stability studies, and in vivo lung cancer tumor xenograft models, establishing a robust, comparator-driven evidence base for its selection in oncology research [2].

Why VD2173 Cannot Be Substituted by Acyclic Peptide Inhibitors in Matriptase/Hepsin-Targeted Studies


In-class compounds targeting HGF-activating serine proteases are not interchangeable due to fundamental differences in molecular architecture that dictate pharmacokinetic behavior and sustained target engagement. The side-chain cyclized macrocyclic structure of VD2173 confers distinct metabolic stability advantages over acyclic analogs; direct comparative studies demonstrate that VD2173 exhibits a mouse plasma half-life (t1/2) of 222 minutes, which extends to an in vivo elimination half-life of 8.7 hours, compared to just 2 hours for the acyclic comparator ZFH7116 [1]. This 4.35-fold improvement in systemic exposure is not a class-wide property but a direct consequence of macrocyclization-driven stabilization against proteolytic degradation [2]. Furthermore, the selective dual inhibition profile of VD2173—potently targeting matriptase and hepsin while sparing HGFA—contrasts with the triplex inhibition profile of ZFH7116, resulting in distinct downstream signaling consequences that preclude simple substitution without altering experimental outcomes [3]. Therefore, procurement of a generic 'HGF-activating serine protease inhibitor' without verification of macrocyclic architecture and specific selectivity profile will not reproduce the pharmacokinetic and pharmacodynamic characteristics documented for VD2173.

VD2173 Comparative Evidence: Quantitative Differentiation from ZFH7116 and Other Protease Inhibitors


VD2173 Exhibits 9.5-Fold Superior Matriptase Potency and Distinct Selectivity Profile Relative to Acyclic Comparator ZFH7116

In head-to-head enzymatic assays, VD2173 (compound 18) demonstrates a 9.5-fold improvement in matriptase inhibitory potency compared to the acyclic inhibitor ZFH7116 (compound 31). Specifically, VD2173 inhibits matriptase with an IC50 of 2.2 nM, whereas ZFH7116 requires 21 nM to achieve equivalent inhibition [1]. Critically, this enhanced matriptase potency is accompanied by a distinct selectivity fingerprint: VD2173 exhibits negligible activity against HGFA (IC50 = 8610 nM), making it a selective dual inhibitor of matriptase and hepsin, while ZFH7116 acts as a potent triplex inhibitor of matriptase, hepsin, and HGFA (HGFA IC50 = 26 nM) [2]. Both compounds maintain high selectivity over off-target coagulation proteases, with thrombin IC50 values exceeding 8 μM [1].

Matriptase inhibition Serine protease selectivity Oncology target engagement

Macrocyclic VD2173 Achieves 4.35-Fold Longer In Vivo Half-Life and Extended Target Coverage Versus Acyclic ZFH7116

Following intraperitoneal (IP) administration at 20 mg/kg in mice, VD2173 demonstrates an in vivo elimination half-life of 8.7 hours, which is 4.35-fold longer than the 2.0-hour half-life observed for the acyclic comparator ZFH7116 under identical dosing conditions [1]. This extended half-life translates into substantially prolonged compound exposure above the matriptase and hepsin IC50 thresholds: VD2173 maintains plasma concentrations exceeding its IC50 values for 24 hours post-dose, whereas ZFH7116 remains above its IC50 for only 8 hours [2]. Correspondingly, the area under the curve (AUC) for VD2173 is markedly elevated relative to ZFH7116, as visualized in plasma concentration-time profiles [3].

Pharmacokinetics In vivo half-life Drug exposure

VD2173 Demonstrates Superior Human Plasma Stability with Half-Life Exceeding 289 Minutes, Surpassing ZFH7116 by Over 2-Fold

In vitro plasma stability assays reveal that VD2173 exhibits exceptional stability in human plasma, with a half-life exceeding 289 minutes (the assay maximum duration), while the acyclic comparator ZFH7116 shows a measurable human plasma half-life of 140 minutes [1]. This represents at least a 2.06-fold improvement in stability. In mouse plasma, VD2173 also outperforms ZFH7116, with half-life values of 222 minutes versus 184 minutes, respectively [1]. The enhanced plasma stability of VD2173 is a direct consequence of its side-chain cyclized macrocyclic architecture, which confers resistance to proteolytic degradation relative to linear acyclic peptides [2].

Plasma stability Metabolic stability In vitro ADME

VD2173 Inhibits HGF-Dependent Lung Cancer Tumor Growth by 92% in H596 Xenograft Models

In an H596 METEx14-deleted lung cancer xenograft model using human HGF-knock-in (hHGF-KI) NSG mice, daily intraperitoneal administration of VD2173 at 20 mg/kg resulted in 92% inhibition of tumor growth compared to vehicle-treated controls over a 16-day treatment period, as quantified by final tumor weight measurements [1]. This robust tumor growth inhibition was observed when treatment was initiated after tumors had established a volume of approximately 40 mm³ [2]. In a separate cohort with larger, established tumors (~350 mm³), VD2173 treatment for 14 days similarly produced significant tumor growth suppression and reduced terminal tumor weights relative to control animals [2]. While direct tumor growth inhibition data for ZFH7116 in a comparable established-tumor model are not available from the same study, the compound prevented tumor formation in a prophylactic dosing regimen [2].

Tumor growth inhibition Lung cancer xenograft In vivo efficacy

Optimal Research Applications for VD2173 Based on Quantitative Evidence


In Vivo Lung Cancer Pharmacology Studies Requiring Sustained 24-Hour Target Coverage with Once-Daily Dosing

VD2173's 8.7-hour in vivo half-life and 24-hour exposure above matriptase/hepsin IC50 thresholds make it ideally suited for preclinical oncology studies in mouse models of MET-dependent lung cancer where sustained target engagement is critical [1]. Researchers can confidently implement once-daily IP dosing at 20 mg/kg to achieve continuous HGF/MET pathway suppression without the confounding effects of fluctuating drug levels [2]. This PK profile eliminates the need for multiple daily injections, reducing animal stress and experimental variability associated with more frequent handling.

Mechanistic Studies Distinguishing Matriptase/Hepsin-Dependent from HGFA-Dependent Pro-HGF Activation

The dual-selective inhibition profile of VD2173 (matriptase IC50 = 2.2 nM, hepsin IC50 = 11 nM, HGFA IC50 = 8610 nM) enables precise dissection of the contributions of individual HGF-activating proteases to HGF/MET signaling in complex biological systems [1]. In contrast to the triplex inhibitor ZFH7116, which suppresses all three proteases, VD2173 allows researchers to specifically interrogate matriptase- and hepsin-mediated pro-HGF processing while leaving HGFA activity largely intact, providing a critical tool for elucidating protease-specific functions in tumor biology [2].

Overcoming HGF-Mediated Resistance to EGFR and MET Tyrosine Kinase Inhibitors in NSCLC Models

VD2173 has been validated to block pro-HGF-induced resistance to both EGFR inhibitors (e.g., gefitinib) and MET inhibitors (e.g., JNJ-38877605) in NSCLC cell lines [1]. Researchers investigating mechanisms of acquired resistance to targeted therapies should prioritize VD2173 for combination studies where HGF/MET signaling is hypothesized to drive therapeutic escape. The compound's ability to restore sensitivity to kinase inhibitors in the presence of pro-HGF provides a pharmacologically well-characterized tool for exploring combination therapy strategies [2].

Technical Documentation Hub

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